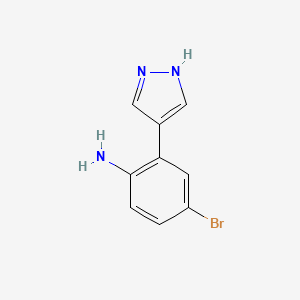

4-Bromo-2-(1H-pyrazol-4-YL)aniline

Description

This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Pyrazole-containing compounds are widely studied for their bioactivity, including antifungal, herbicidal, and antimicrobial effects . The bromine substituent enhances electrophilic reactivity, facilitating cross-coupling reactions such as Suzuki-Miyaura, as demonstrated in the synthesis of related compounds .

Properties

IUPAC Name |

4-bromo-2-(1H-pyrazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-1-2-9(11)8(3-7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMHYCNEKQZEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CNN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1H-pyrazol-4-YL)aniline typically involves the reaction of 4-bromoaniline with 4-chloropyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(1H-pyrazol-4-YL)aniline undergoes various chemical reactions, including:

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Sodium azide, potassium cyanide, organometallic reagents; often in polar aprotic solvents.

Major Products Formed:

Oxidation: Quinones, oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Azides, nitriles, organometallic derivatives.

Scientific Research Applications

4-Bromo-2-(1H-pyrazol-4-YL)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Bromo-2-(1H-pyrazol-4-yl)aniline with Key Analogs

*Molecular weight calculated based on formula.

Key Observations:

- Substituent Position and Linkers : The position of bromine and the presence of linkers (e.g., CH₂ in ) significantly alter reactivity. Direct substitution on the aniline (as in the target compound) enhances conjugation, whereas methylene linkers reduce steric hindrance.

- Oxadiazole-thioether derivatives (e.g., ) exhibit enhanced fungicidal activity due to sulfur’s electron-withdrawing effects.

- Biological Activity : Bromine and pyrazole synergize in agrochemical applications. Compound 5g shows 50% inhibition against Sclerotinia sclerotiorum at 50 µg/mL, comparable to commercial fungicides.

Table 3: Bioactivity and Physicochemical Data

*Calculated using PubChem tools.

Key Observations:

- Lipophilicity : Bromine and aromatic systems increase LogP, reducing aqueous solubility but enhancing membrane permeability.

- Mode of Action : Compound 5g inhibits succinate dehydrogenase (SDH), mimicking commercial fungicides like penthiopyrad.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.